Cas no 2113-88-4 (2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-)

2113-88-4 structure
Nome do Produto:2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-
2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-
- 4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one
- 3-Acetyl-5-isobutyltetramsaeure
- 4-acetyl-5-hydroxy-2-(2-methylpropyl)-1,2-dihydro-3h-pyrrol-3-one
- AC1L5I5Q
- AC1Q6D3R
- AR-1G0369
- CHEMBL1862530
- CTK4E5952
- DNDI1112860
- NSC70328
- SureCN4664741
- 237765-71-8
- iso-tenuazonic acid
- 3-(1-hydroxyethylidene)-5-(2-methylpropyl)pyrrolidine-2,4-dione
- 3-(1-Hydroxyethylidene)-5-isobutylpyrrolidine-2,4-dione
- CHEBI:144316
- 3-acetyl-4-hydroxy-5-isobutyl-1h-pyrrol-2(5h)-one
- isotenuazonic acid
- 2113-88-4
- 1261267-71-3
- 3-Acetyl-5-isobutyltetramic acid
- NSC-70328
- Vivotoxin II
- SCHEMBL4664741
- DTXSID40715888
- 3-acetyl-4-hydroxy-5-isobutyl-1,5-dihydro-2H-pyrrol-2-one
- 3-Acetyl-4-hydroxy-5-(2-methylpropyl)-1,5-dihydro-2H-pyrrol-2-one
-
- Inchi: InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,11,14H,4H2,1-3H3
- Chave InChI: NWFNJBZSGMJVLY-UHFFFAOYSA-N
- SMILES: CC(CC1NC(O)=C(C(=O)C)C1=O)C
Propriedades Computadas
- Massa Exacta: 197.10525
- Massa monoisotópica: 197.105193
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 305
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.2
- Superfície polar topológica: 66.4
Propriedades Experimentais
- Densidade: 1.162
- Ponto de ebulição: 327.4°C at 760 mmHg
- Ponto de Flash: 151.8°C
- Índice de Refracção: 1.511
- PSA: 66.4
- LogP: 1.26080
2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)- Literatura Relacionada
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
2113-88-4 (2H-Pyrrol-2-one,3-acetyl-1,5-dihydro-4-hydroxy-5-(2-methylpropyl)-) Produtos relacionados
- 1215654-66-2(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide hydrochloride)
- 1001754-82-0(tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate)
- 915917-10-1(1-1-(2-methoxyethyl)-1H-indol-3-ylethanone)
- 1008040-45-6(5-(1-carboxy-2-methylbutyl)sulfamoyl-2-chlorobenzoic acid)
- 2228292-60-0(4-1-(aminooxy)propan-2-yl-3-methoxyphenol)
- 2228429-88-5(5-bromo-2-cyclopropyl-4-(piperidin-2-yl)pyrimidine)
- 897456-88-1(N'-(3-methoxyphenyl)-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)
- 1261970-25-5(6-Chloro-2-(4-chloro-2-methoxyphenyl)benzoic acid)
- 148717-78-6(4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol)
- 1361677-53-3(5-Amino-2-(2,3,6-trichlorophenyl)pyridine-3-acetonitrile)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
